molecular formula C18H16Br2FN7O B15042486 2,4-dibromo-6-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B15042486
M. Wt: 525.2 g/mol
InChI Key: MCBOUTZWFHHXRC-LSFURLLWSA-N
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Description

2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features multiple functional groups, including bromine, fluorine, and triazine. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL likely involves multiple steps, including the formation of the triazine ring, introduction of the dimethylamino and fluorophenyl groups, and subsequent bromination and hydrazone formation. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amino groups.

    Reduction: Reduction reactions might target the triazine ring or the hydrazone linkage.

    Substitution: Halogen atoms (bromine and fluorine) in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups in place of the halogens.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

Due to its structural features, the compound might exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

If the compound shows promising biological activity, it could be further developed into therapeutic agents for treating various diseases.

Industry

In industry, the compound might be used in the development of new materials, dyes, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(4-chlorophenyl)amino]-1,3,5-triazin-2-yl]hydrazin-1-ylidene}methyl]phenol

Uniqueness

The presence of the fluorophenyl group and the specific arrangement of functional groups in 2,4-DIBROMO-6-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.

Properties

Molecular Formula

C18H16Br2FN7O

Molecular Weight

525.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H16Br2FN7O/c1-28(2)18-25-16(23-13-5-3-12(21)4-6-13)24-17(26-18)27-22-9-10-7-11(19)8-14(20)15(10)29/h3-9,29H,1-2H3,(H2,23,24,25,26,27)/b22-9+

InChI Key

MCBOUTZWFHHXRC-LSFURLLWSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)O)NC3=CC=C(C=C3)F

Origin of Product

United States

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